molecular formula C9H20Cl2N2O2S B2921036 imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride CAS No. 2551114-76-0

imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride

Cat. No.: B2921036
CAS No.: 2551114-76-0
M. Wt: 291.23
InChI Key: SHCXXBQFYLSDDN-UHFFFAOYSA-N
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Description

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda⁶-sulfanone dihydrochloride is a spirocyclic compound characterized by a unique 8-oxa-1-azaspiro[4.5]decane core. This structure combines a nitrogen atom at position 1 and an oxygen atom at position 8 within the spirocyclic framework. The compound’s structural complexity suggests relevance in drug discovery, particularly in targeting enzymes or receptors requiring spirocyclic or sulfonamide-based ligands .

Properties

IUPAC Name

imino-methyl-(8-oxa-1-azaspiro[4.5]decan-3-yl)-oxo-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-14(10,12)8-6-9(11-7-8)2-4-13-5-3-9;;/h8,10-11H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXXBQFYLSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC2(CCOCC2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The 8-oxa-1-azaspiro[4.5]decane scaffold is shared among several compounds, but heteroatom positioning and substituents critically influence their properties:

Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol)
Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda⁶-sulfanone dihydrochloride C₁₄H₂₅Cl₂N₃O₂S 8-oxa-1-azaspiro[4.5]decane Imino(methyl), sulfanone, dihydrochloride 394.34
N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate C₈H₁₅NO₂ 8-oxa-1-azaspiro[4.5]decane Carbamate 157.21
1-Oxa-3,8-diazaspiro[4.5]decan-2-one C₁₅H₂₁N₃O₂ 1-oxa-3,8-diazaspiro[4.5]decane Phenyl-ethyl group 275.35
8-Methylsulfonyl-2,8-diazaspiro[4.5]decane HCl C₉H₁₈ClN₂O₂S 2,8-diazaspiro[4.5]decane Methylsulfonyl, hydrochloride 262.77

Key Observations :

  • Heteroatom Diversity : The target compound’s 8-oxa-1-aza core contrasts with 1-oxa-3,8-diaza or 2,8-diaza systems in analogs. Additional nitrogen atoms (e.g., in diazaspiro derivatives) may enhance hydrogen-bonding capacity, affecting receptor binding .
  • The dihydrochloride salt improves aqueous solubility compared to neutral spirocycles .
Physicochemical and Pharmacological Properties
  • Solubility: The dihydrochloride salt of the target compound likely exhibits higher water solubility than non-ionic analogs (e.g., carbamates or neutral diazaspiro derivatives) .
  • In contrast, carbamates are often utilized as prodrugs or acetylcholinesterase inhibitors .

Biological Activity

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride (CAS Number: 2551114-76-0) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological profiles based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds, characterized by a unique bicyclic structure that may contribute to its biological activity. The molecular formula is C14H26N2O4SC_{14}H_{26}N_2O_4S, and it has a molecular weight of approximately 318.43 g/mol. The compound exists as a dihydrochloride salt, which may enhance its solubility and bioavailability.

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The detailed synthetic route is critical for understanding its structure-activity relationships (SAR) and optimizing its pharmacological properties.

Muscarinic Activity

Research indicates that compounds structurally related to this compound exhibit significant muscarinic receptor activity, particularly at M1 and M2 subtypes. A study on related spiro compounds demonstrated their ability to ameliorate cognitive deficits induced by scopolamine in rodent models, suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

In vivo assessments have shown that certain derivatives of the spiro compound can induce cholinergic effects such as tremors and salivation, which are indicative of muscarinic receptor activation. Notably, modifications to the basic structure have led to variations in receptor selectivity and efficacy . For instance, specific analogues displayed a preference for M1 receptors, which are implicated in cognitive processes.

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
Muscarinic Agonism Exhibits agonistic activity at M1 receptors, potentially improving cognitive function .
Cholinergic Side Effects Induces side effects such as hypothermia and increased salivation .
Anti-amnesic Properties Shown to counteract memory impairment in animal models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the nitrogen and sulfur components significantly affect the compound's affinity for muscarinic receptors:

  • Substituent Variations : Alterations in the alkyl groups attached to the nitrogen can enhance receptor selectivity.
  • Stereochemistry : The optical isomers of these compounds demonstrate varying degrees of biological activity, with specific configurations favoring receptor binding .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

  • Alzheimer's Disease Models : In trials involving animal models of Alzheimer's disease, certain derivatives showed improved performance in memory tasks compared to controls .
  • Cognitive Enhancement : Clinical evaluations suggest that these compounds could serve as potential therapeutic agents for enhancing cognition in age-related cognitive decline.

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